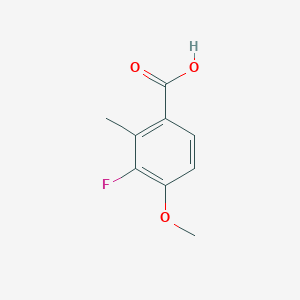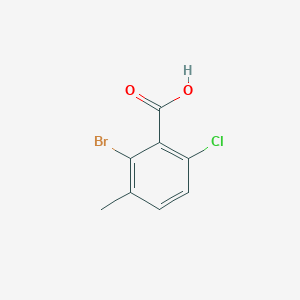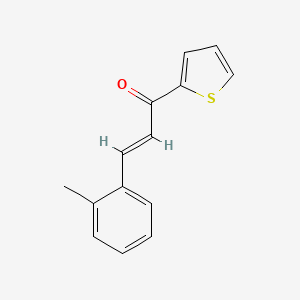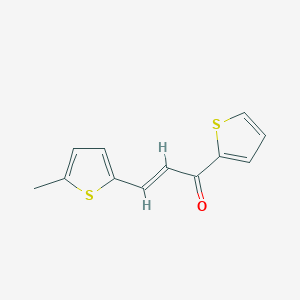
(2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as 2,4-dichlorophenyl-2,5-dimethoxyprop-2-en-1-one, is a synthetic organic compound that has been studied in a variety of scientific fields. It has been used as a precursor in the synthesis of many other compounds, and it has been studied for its potential applications in medicine and biochemistry.
Aplicaciones Científicas De Investigación
(2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in medicine and biochemistry. It has been used as a precursor in the synthesis of several other compounds, including the anticonvulsant drug lamotrigine, the antidepressant drug fluoxetine, and the anti-inflammatory drug ibuprofen. It has also been studied for its potential use in the treatment of cancer, as well as its potential use as a drug delivery system.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound may interact with various receptors in the body, including the serotonin 5-HT1A receptor, the histamine H1 receptor, and the dopamine D2 receptor. It may also act as an agonist or antagonist at these receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several studies. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low toxicity and its ability to be used as a precursor in the synthesis of other compounds. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its tendency to react with other compounds.
Direcciones Futuras
The future directions for (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one include further research into its potential applications in medicine and biochemistry. Specifically, further research is needed to explore its potential use as a drug delivery system and its potential use in the treatment of cancer. In addition, further research is needed to explore its potential use as an inhibitor of various enzymes, such as COX-2, MAO, and AChE. Finally, further research is needed to explore its potential use in the synthesis of other compounds.
Métodos De Síntesis
The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been reported in several publications. The most commonly used method is a three-step synthesis process involving the reaction of 2,5-dimethoxybenzaldehyde with (2E)-1-(2,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-onephenylacetic acid in the presence of a base such as sodium hydroxide, followed by a condensation reaction with aldehyde and an alkyl halide, and finally a reductive amination reaction with an amine.
Propiedades
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)11(9-13)3-7-16(20)14-6-4-12(18)10-15(14)19/h3-10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHWETXARWYHOL-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)





